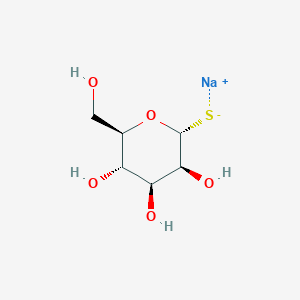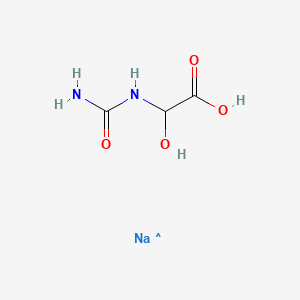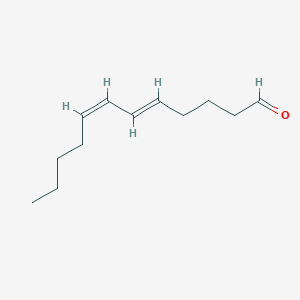
5E,7Z-Dodecadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5E,7Z-Dodecadienal is a chemical compound with the molecular formula C12H20O. It is an unsaturated aldehyde with two double bonds located at the 5th and 7th positions in the carbon chain. This compound is known for its role as a sex pheromone in various insect species, particularly in moths .
Wissenschaftliche Forschungsanwendungen
5E,7Z-Dodecadienal has several applications in scientific research:
Chemistry: Used as a model compound in studies of aldehyde reactivity and stereochemistry.
Biology: Investigated for its role as a sex pheromone in insect behavior studies.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of fragrances and flavor compounds.
Safety and Hazards
In case of exposure to 5E,7Z-Dodecadienal, it is recommended to move the victim into fresh air and give artificial respiration if necessary . Contact with skin should be avoided and contaminated clothing should be removed immediately . In case of ingestion, do not induce vomiting and seek immediate medical attention . The chemical should be stored in suitable and closed containers for disposal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5E,7Z-Dodecadienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often requiring rigorous control of reaction conditions and purification steps such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5E,7Z-Dodecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, forming substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 5E,7Z-Dodecadienoic acid.
Reduction: 5E,7Z-Dodecadienol.
Substitution: Halogenated derivatives of this compound.
Wirkmechanismus
The mechanism of action of 5E,7Z-Dodecadienal as a sex pheromone involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5Z,7E-Dodecadienal: Another isomer with different double bond configuration.
5Z,7E-Dodecadien-1-ol: An alcohol derivative with similar pheromone activity.
5Z,7E-Dodecadien-1-yl acetate: An acetate ester with pheromone properties.
Uniqueness
5E,7Z-Dodecadienal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role as a sex pheromone in certain insect species highlights its importance in ecological and behavioral studies .
Eigenschaften
IUPAC Name |
(5E,7Z)-dodeca-5,7-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5-,8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQDYNHCLZNOFB-IGTJQSIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C=C\CCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

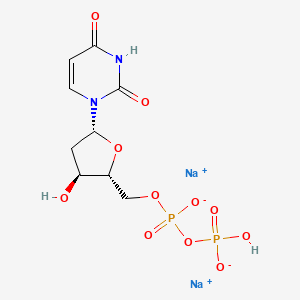
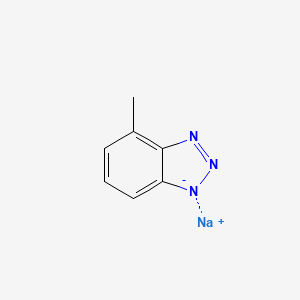
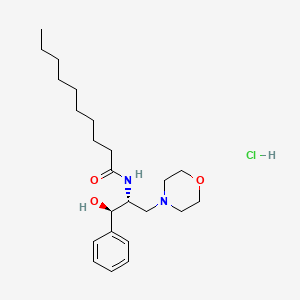
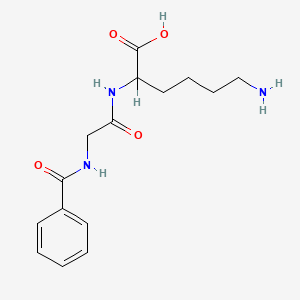
![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)
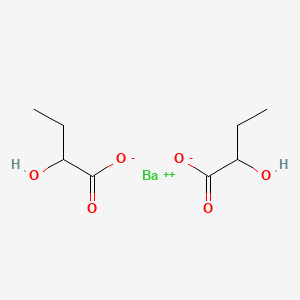
![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
